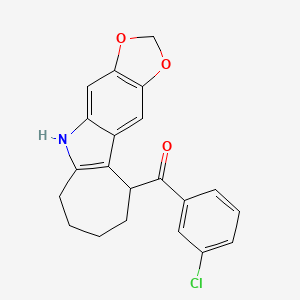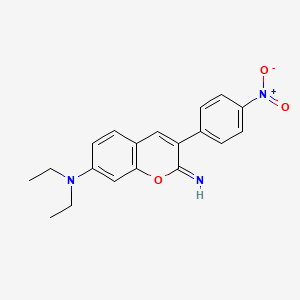
2-Cyano-3-pyridin-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-pyridin-2-ylprop-2-enamide is a chemical compound with a pyridine ring substituted at the 2-position with a cyano group and an enamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-pyridin-2-ylprop-2-enamide typically involves the reaction of cyanoacetic acid hydrazones with appropriate reagents under specific conditions. For example, an aqueous solution of cyanoacetic acid hydrazones can be refluxed with piperidine acetate and acetic acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-Cyano-3-pyridin-2-ylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-pyridin-2-ylprop-2-enamide involves its interaction with molecular targets in biological systems. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with cyano and enamide groups, such as:
Uniqueness
2-Cyano-3-pyridin-2-ylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
40029-34-3 |
|---|---|
Fórmula molecular |
C9H7N3O |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-cyano-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C9H7N3O/c10-6-7(9(11)13)5-8-3-1-2-4-12-8/h1-5H,(H2,11,13) |
Clave InChI |
WPJNFUOJIMCLKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
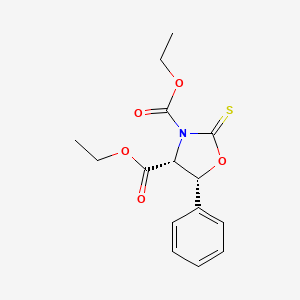
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
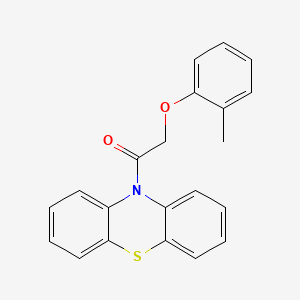
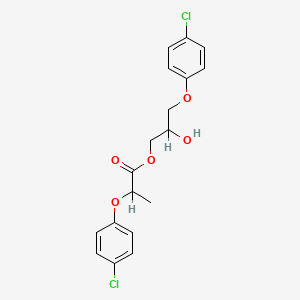
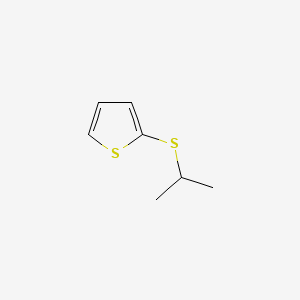
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
